molecular formula C4H7ClN2O2 B1367082 Piperazine-2,6-dione hydrochloride CAS No. 35975-30-5

Piperazine-2,6-dione hydrochloride

Cat. No. B1367082
Key on ui cas rn: 35975-30-5
M. Wt: 150.56 g/mol
InChI Key: PRECVFCPUGFXKR-UHFFFAOYSA-N
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Patent
US08383621B2

Procedure details

To a solution of 4-benzylpiperazine-2,6-dione (which may be prepared in accordance with the experimental described in Example 4, step 1; 2.0 g, 9.8 mmol) in a mixture of methanol/H2O (65 mL/28 mL) were added a solution of HCl 1N in methanol (23.8 mL) and Pd/C (10% wet, 0.2% wt., 400 mg). The reaction mixture was degassed 3 times with hydrogen/vacuum prior to its overnight stirring under hydrogen (P=1 atm). The reaction mixture was then filtered on Clarcel® and washed with methanol. The filtrate was finally concentrated to dryness and the residue was precipitated from a mixture of methanol and ether. The title product was obtained as a beige solid (418 mg, 28%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mg
Type
solvent
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Three
Name
Yield
28%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][C:12](=[O:14])[NH:11][C:10](=[O:15])[CH2:9]1)C1C=CC=CC=1.[ClH:16]>CO.O.CO.[Pd]>[ClH:16].[NH:11]1[C:12](=[O:14])[CH2:13][NH:8][CH2:9][C:10]1=[O:15] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(NC(C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
23.8 mL
Type
solvent
Smiles
CO
Name
Quantity
400 mg
Type
solvent
Smiles
[Pd]
Step Three
Name
Quantity
65 mL
Type
solvent
Smiles
CO.O

Conditions

Stirring
Type
CUSTOM
Details
to its overnight stirring under hydrogen (P=1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed 3 times with hydrogen/vacuum
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered on Clarcel®
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was finally concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was precipitated from a mixture of methanol and ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1C(CNCC1=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 418 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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